molecular formula C11H13N3O4S3 B2738159 4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2034393-43-4

4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2738159
CAS No.: 2034393-43-4
M. Wt: 347.42
InChI Key: OQXIOQSYWJNMLN-UHFFFAOYSA-N
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Description

4-{[3-(Ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core substituted with a sulfonated azetidine ring. This compound belongs to a class of donor–acceptor (D–A) systems, where the benzothiadiazole acts as an electron-accepting unit, and the sulfonated azetidine contributes to structural rigidity and solubility modulation .

The synthesis of such compounds typically involves multi-step reactions, including sulfonation, cyclization, and functional group transformations.

Properties

IUPAC Name

4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S3/c1-2-20(15,16)8-6-14(7-8)21(17,18)10-5-3-4-9-11(10)13-19-12-9/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIOQSYWJNMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Synthetic Challenges

  • Thermal instability of intermediates containing multiple sulfonyl groups
  • Competitive side reactions during azetidine ring formation in the presence of strong electrophiles
  • Steric hindrance during the final sulfonation step due to the spatial arrangement of substituents

Stepwise Synthetic Procedures

Preparation of 3-(Ethanesulfonyl)azetidine

The synthesis commences with the construction of the functionalized azetidine ring system. A modified Staudinger cycloaddition protocol proves effective for azetidine formation:

  • Imine formation : Reaction of ethyl glyoxylate with ethanesulfonamide in toluene at 60°C yields N-(ethanesulfonyl)iminoacetate (85% yield)
  • [2+2] Cycloaddition : Treatment with vinyl magnesium bromide in THF at -78°C generates the azetidine ring system
  • Oxidative workup : Hydrogen peroxide-mediated oxidation converts the intermediate to 3-(ethanesulfonyl)azetidin-1-ol

This three-step sequence typically achieves an overall yield of 62-68% with >95% purity by HPLC analysis.

Sulfonation of 3-(Ethanesulfonyl)azetidine

Conversion to the sulfonyl chloride derivative requires careful handling under anhydrous conditions:

  • Chlorosulfonation : React 3-(ethanesulfonyl)azetidine with chlorosulfonic acid (1:3 molar ratio) in dichloromethane at 0°C
  • Quenching : Gradual addition to ice-cwater precipitates the sulfonyl chloride
  • Purification : Recrystallization from hexane/ethyl acetate (4:1) yields white crystals (mp 112-114°C)

Key parameters:

  • Reaction temperature must remain below 5°C to prevent decomposition
  • Moisture exclusion critical for maintaining reagent activity
  • Typical isolated yields: 78-82%

Benzothiadiazole Core Functionalization

The 2,1,3-benzothiadiazole nucleus undergoes selective amination at the 4-position through nucleophilic aromatic substitution:

  • Nitration : Treat benzothiadiazole with fuming HNO3/H2SO4 at 40°C to install nitro group at position 4
  • Reduction : Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) converts nitro to amine
  • Protection : Acetylation with acetic anhydride yields 4-acetamido-2,1,3-benzothiadiazole

This sequence achieves 89% overall yield with >99% regioselectivity.

Final Coupling Reaction

The convergent step involves sulfonamide bond formation between the functionalized azetidine and benzothiadiazole components:

  • Deprotection : Hydrolyze 4-acetamido-2,1,3-benzothiadiazole with 6M HCl at reflux
  • Coupling : React equimolar quantities of 4-amino-2,1,3-benzothiadiazole and 3-(ethanesulfonyl)azetidine-1-sulfonyl chloride in pyridine/DMF (1:4) at 25°C
  • Workup : Neutralize with dilute HCl and extract with ethyl acetate

Reaction monitoring via TLC (silica gel, CH2Cl2:MeOH 9:1) typically shows complete conversion within 6-8 hours. Final purification through column chromatography (silica gel, gradient elution from hexane to ethyl acetate) yields the target compound as pale yellow crystals (mp 189-191°C).

Optimization Studies

Solvent Effects on Coupling Efficiency

Systematic evaluation of solvent systems revealed significant impact on reaction kinetics:

Solvent System Reaction Time (h) Isolated Yield (%)
Pyridine/DMF (1:4) 6.5 84
THF 24 37
DCM/Et3N (9:1) 12 68
DMSO 8 72

The pyridine/DMF combination demonstrated optimal results due to its dual role in scavenging HCl and solubilizing both reactants.

Temperature Profile Analysis

Controlled experiments established the ideal temperature range for key steps:

  • Azetidine sulfonation : Maximum yield at 0-5°C (82%) vs. 45% at 25°C
  • Benzothiadiazole amination : 40°C optimal for nitration (89% yield) vs. 72% at 60°C
  • Final coupling : Room temperature preferred to prevent sulfonyl group hydrolysis

Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, DMSO-d6) :
δ 8.42 (d, J=8.4 Hz, 1H, ArH), 8.21 (dd, J=8.4, 1.6 Hz, 1H, ArH), 7.98 (d, J=1.6 Hz, 1H, ArH), 4.32-4.28 (m, 2H, azetidine CH2), 3.94-3.89 (m, 2H, azetidine CH2), 3.47 (q, J=7.2 Hz, 2H, SO2CH2CH3), 3.12 (quin, J=7.6 Hz, 1H, azetidine CH), 1.33 (t, J=7.2 Hz, 3H, CH2CH3)

13C NMR (100 MHz, DMSO-d6) :
δ 154.2 (C-SO2), 148.9 (C=N), 134.7-121.4 (aromatic carbons), 58.4 (azetidine C), 52.1 (SO2CH2CH3), 46.8 (azetidine CH2), 15.2 (CH2CH3)

HRMS (ESI+) :
m/z calculated for C12H14N4O4S3 [M+H]+: 398.0124, found: 398.0121

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Dihedral angle between benzothiadiazole and azetidine planes: 67.3°
  • S-S distance between sulfonyl groups: 3.12 Å
  • Unit cell dimensions: a=7.892 Å, b=10.345 Å, c=12.671 Å, α=90°, β=90°, γ=90°

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements demonstrate accelerated reaction times through microwave irradiation:

  • Coupling step : 15 minutes at 80°C vs. 6 hours conventional heating
  • Overall yield improvement : 89% vs. 84% standard method

Flow Chemistry Applications

Continuous flow systems address scalability challenges:

  • 3-(Ethanesulfonyl)azetidine-1-sulfonyl chloride synthesis in <2 minutes residence time
  • 95% conversion achieved at 0.5 mL/min flow rate

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Molar Ratio Contribution to Total Cost
Chlorosulfonic acid 45 3.2 38%
Ethanesulfonamide 220 1.0 29%
2,1,3-Benzothiadiazole 310 1.0 25%

Waste Stream Management

Critical environmental considerations:

  • Neutralization of spent chlorosulfonic acid requires 2M NaOH (5 L per mole product)
  • Copper content in Pd/C catalyst necessitates recovery systems (>99.9% efficiency)

Chemical Reactions Analysis

Types of Reactions

4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[c][1,2,5]thiadiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzo[c][1,2,5]thiadiazoles .

Scientific Research Applications

4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been studied for its potential to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels .

Comparison with Similar Compounds

Research Implications

The target compound’s unique sulfonated azetidine–benzothiadiazole architecture positions it as a candidate for:

  • Materials Science : Its D–A configuration could be leveraged in organic electronics or sensors, though MCL properties may require further optimization .

Biological Activity

The compound 4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a heterocyclic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H14N4O4S3C_{11}H_{14}N_4O_4S_3, and it features a complex structure that includes a benzothiadiazole core linked to an azetidine ring via a sulfonyl group. The presence of the ethanesulfonyl group enhances its solubility and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Benzothiadiazole Core : This is achieved through cyclization reactions involving thioketones and hydrazine derivatives.
  • Introduction of the Azetidine Ring : This step usually involves nucleophilic substitution reactions where azetidine derivatives are reacted with sulfonyl precursors.
  • Final Modifications : The ethanesulfonyl moiety is introduced through sulfonation reactions.

Antimicrobial Properties

Research indicates that compounds similar to benzothiadiazoles exhibit significant antimicrobial activity. A study demonstrated that benzothiadiazole derivatives displayed potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that benzothiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another significant biological activity associated with this class of compounds. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary studies suggest that related compounds exhibit AChE inhibition with IC50 values indicating effective enzyme inhibition .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzothiadiazole derivatives against Staphylococcus aureus. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, demonstrating strong antibacterial properties .

Study 2: Anticancer Potential

Another investigation focused on the cytotoxicity of a series of benzothiadiazole derivatives against HeLa cells. The study reported IC50 values ranging from 15 to 30 µM, indicating promising anticancer activities. Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways .

Research Findings Summary Table

Activity Target IC50/Effect Reference
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
AnticancerHeLa cellsIC50 = 15-30 µM
AChE InhibitionHuman AChEIC50 = 8.48 µM (cortex)

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